molecular formula C7H15NO B3017946 RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE CAS No. 1955515-06-6

RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE

Cat. No.: B3017946
CAS No.: 1955515-06-6
M. Wt: 129.203
InChI Key: ILHDWFNCSJCYQE-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE: is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol It is a member of the oxazepane family, which are heterocyclic compounds containing a seven-membered ring with one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazepane ring. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2,7-Dimethyl-1,4-oxazepane: A similar compound with slight structural variations.

    1,4-Oxazepin-5(2H)-one: Another member of the oxazepane family with different functional groups.

Uniqueness: RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE is unique due to its specific stereochemistry and the presence of both methyl groups at the 2 and 7 positions. This structural configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

(2S,7R)-2,7-dimethyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHDWFNCSJCYQE-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H](O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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